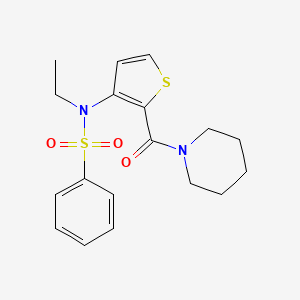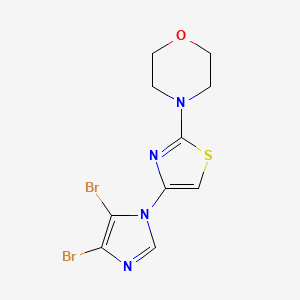![molecular formula C11H15Cl2N3S B2366061 3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride CAS No. 2097895-33-3](/img/structure/B2366061.png)
3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride is a chemical compound that is widely used in scientific research. It is a thiazolyl-containing compound that has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Decarboxylation of Pyruvate by Thiamine Analogues
Thiamine analogues, including compounds similar to 3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride, have been studied for their role in the decarboxylation of pyruvate. This research explores the chemical properties and reactions of thiamine analogues, contributing to our understanding of biochemical processes involving thiamine derivatives (Yount & Metzler, 1959).
Synthesis of Biologically Active Compounds
Research into the synthesis of biologically active compounds includes the development of molecules containing thiazole rings, closely related to 3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride. These compounds are of interest for their potential biological activity, including antimicrobial and antitumor effects (Párkányi & Schmidt, 2000).
HIV-1 Reverse Transcriptase Inhibition
In the context of HIV-1 research, thiazole derivatives similar to 3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride have been synthesized and studied for their potential to inhibit HIV-1 reverse transcriptase. This highlights the compound's relevance in antiviral research (Meleddu et al., 2016).
Antitubercular Activity
Thiazole derivatives have been synthesized and evaluated for their antitubercular activity, indicating the potential medical applications of compounds like 3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride in treating tuberculosis (Pattan et al., 2006).
Structure-Activity Relationship Studies
Bi-heterocyclic hybrid molecules containing a thiazole ring, similar to the subject compound, have been synthesized and analyzed for their interaction with various enzymes. This research contributes to understanding the structure-activity relationships of such compounds (Abbasi et al., 2019).
Conformational Analysis and In Silico Study
Compounds structurally related to 3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride have undergone conformational and in silico analysis, providing insights into their chemical behavior and potential interactions (Popkova et al., 1992).
X-Ray Structures and ab initio Study
The crystal structures and conformational properties of compounds containing thiazole units, closely related to the compound of interest, have been determined using X-ray crystallography and ab initio calculations (Kaiser et al., 2000).
Synthesis and Antimicrobial Studies
The synthesis of thiazole derivatives and their subsequent evaluation for antimicrobial activities highlight the potential application of similar compounds in developing new antimicrobial agents (Patel et al., 2009).
Anticancer Properties
Thiazole derivatives have been synthesized and evaluated for their anticancer properties, demonstrating the relevance of compounds like 3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride in cancer research (Ostapiuk et al., 2015).
properties
IUPAC Name |
3-[4-(aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.2ClH/c1-7-2-3-8(13)4-10(7)11-14-9(5-12)6-15-11;;/h2-4,6H,5,12-13H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVVQUQYZTYCGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=NC(=CS2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B2365980.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2365981.png)
![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate](/img/no-structure.png)
![1-(4-Phenylpiperazino)-2-[[6-(4-pyridyl)pyridazin-3-yl]thio]ethanone](/img/structure/B2365983.png)

![1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B2365987.png)

![3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2365990.png)


![2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole](/img/structure/B2365995.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-3-(2,5-dimethylthiophen-3-yl)propan-1-one;hydrochloride](/img/structure/B2365996.png)
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2365998.png)
